3-Chloro-4-fluorobenzenesulfonohydrazide
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Overview
Description
3-Chloro-4-fluorobenzenesulfonohydrazide is an organic compound with the molecular formula C6H6ClFN2O2S It is a derivative of benzenesulfonohydrazide, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluorobenzenesulfonohydrazide typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3-Chloro-4-fluorobenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorobenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonohydrazides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-fluorobenzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorobenzenesulfonohydrazide depends on its specific application. In biochemical studies, it may interact with specific enzymes or proteins, leading to inhibition or activation of biological pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to molecular targets, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorobenzenesulfonamide: Similar structure but with an amide group instead of a hydrazide group.
4-Chloro-3-fluorobenzenesulfonohydrazide: Similar structure but with the positions of chlorine and fluorine atoms swapped.
3-Chloro-4-fluorobenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a hydrazide group.
Uniqueness
3-Chloro-4-fluorobenzenesulfonohydrazide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and binding properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-chloro-4-fluorobenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2O2S/c7-5-3-4(1-2-6(5)8)13(11,12)10-9/h1-3,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXGAUDFVPNCCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NN)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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